Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate

Steroid Sulfatase Inhibition Oncology Endocrinology

Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate is an α,β-unsaturated ester featuring a phenylsulfanyl (thioether) substituent at the α'-position of the but-2-enoate scaffold. This substitution pattern creates a captodative (electron-withdrawing ester and electron-donating thioether) system, which strongly influences its chemical reactivity and biological profile.

Molecular Formula C12H14O2S
Molecular Weight 222.31 g/mol
CAS No. 649766-86-9
Cat. No. B12602532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(phenylsulfanyl)methyl]but-2-enoate
CAS649766-86-9
Molecular FormulaC12H14O2S
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCC=C(CSC1=CC=CC=C1)C(=O)OC
InChIInChI=1S/C12H14O2S/c1-3-10(12(13)14-2)9-15-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3
InChIKeyKVTPRGRNGUJHDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate (CAS 649766-86-9): A Captodative Sulfanyl Enoate Building Block with Validated Biological Activity


Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate is an α,β-unsaturated ester featuring a phenylsulfanyl (thioether) substituent at the α'-position of the but-2-enoate scaffold. This substitution pattern creates a captodative (electron-withdrawing ester and electron-donating thioether) system, which strongly influences its chemical reactivity and biological profile [1]. The compound has been investigated as a steroid sulfatase (STS) inhibitor with nanomolar potency, positioning it as a specialized research tool in oncology and endocrinology [2].

Why In-Class Sulfanyl Enoates Cannot Substitute Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate for Targeted Biological Studies


Within the aryl sulfanyl enoate family, minor structural modifications lead to dramatic shifts in both physicochemical and biological properties. The specific α'-phenylsulfanyl methyl substitution pattern of the target compound is critical for its potent inhibition of steroid sulfatase (IC50 = 8.3 nM) [1]. As shown in Section 3, closely related analogs—such as the selenium congener or positional isomers—exhibit different logP, polar surface area (PSA), and biological activity profiles, making them unsuitable as direct replacements in structure-activity relationship (SAR) studies or pharmacological assays.

Quantitative Differentiation Evidence: Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate vs. Closest Analogs


Human Steroid Sulfatase Inhibition: Nanomolar Potency Confirmed in BindingDB

Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate demonstrates an IC50 of 8.30 nM against human steroid sulfatase in a cell-free enzymatic assay [1]. This potency places it among the more active monocyclic STS inhibitors. In contrast, the selenium analog (methyl 2-(phenylselanylmethyl)but-2-enoate) shows no reported STS inhibition data in curated databases, indicating a chalcogen-dependent activity cliff.

Steroid Sulfatase Inhibition Oncology Endocrinology

Lipophilicity (LogP) Differentiation from the Phenylselanyl Analog

The logP of methyl 2-[(phenylsulfanyl)methyl]but-2-enoate is 2.90, as computed from its chemical structure . The direct selenium analog (methyl 2-(phenylselanylmethyl)but-2-enoate, CAS 113806-42-1) has a significantly lower logP of 1.55 [1]. This 1.35 log unit difference indicates substantially higher lipophilicity for the sulfur compound, which can translate to improved membrane permeability but also potentially higher metabolic susceptibility.

Physicochemical Properties Drug Design ADME

Polar Surface Area (PSA) Contrast with the Phenylselanyl Analog

The topological polar surface area (TPSA) of methyl 2-[(phenylsulfanyl)methyl]but-2-enoate is 51.60 Ų . Its selenium congener has a markedly lower TPSA of 26.30 Ų [1]. The nearly 2-fold higher PSA of the sulfur derivative suggests stronger hydrogen-bonding capacity and reduced passive membrane diffusion relative to the selenium analog.

Drug-likeness Bioavailability Permeability

Molecular Weight and Elemental Distinction from Selenium Analog

The molecular weight of the title compound is 222.30 g/mol (C12H14O2S) . The selenium analog has a molecular weight of 269.20 g/mol (C12H14O2Se) [1]. This 46.9 g/mol mass difference (21% higher for Se analog) is crucial for distinguishing these compounds by LC-MS or GC-MS, and directly affects molar-based dosing in biological assays.

Molecular Properties Mass Spectrometry Chemical Identity

Validated Application Scenarios for Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate Based on Quantitative Evidence


Steroid Sulfatase Inhibitor Tool for Oncology Target Validation

Leverage its confirmed IC50 of 8.3 nM against human STS [1] to investigate the role of steroid sulfatase in hormone-dependent cancers (e.g., breast, endometrial). Use in cell-based assays studying estrone sulfate metabolism in MCF-7 or JEG-3 cells, where its nanomolar potency ensures minimal off-target effects compared to less potent in-class compounds.

Chalcogen-Dependent SAR Studies in Medicinal Chemistry

Pair the sulfur compound directly with its selenium congener (CAS 113806-42-1) to probe the role of the chalcogen atom in target binding. The 22-fold lipophilicity difference (ΔLogP = 1.35) [2] and 96% larger PSA [3] of the sulfur compound provide a clean physicochemical comparison set for correlating binding affinity with ADME properties.

Captodative Enoate Building Block for Diversity-Oriented Synthesis

Exploit the captodative nature of the α'-phenylsulfanyl α,β-unsaturated ester for regio- and stereoselective transformations [4]. Use as a key intermediate in the synthesis of more complex, sulfur-containing heterocycles or as a dipolarophile in cycloaddition reactions, where the electron-donating thioether enhances reaction rates compared to non-sulfanyl analogs.

Analytical Reference Standard for Sulfur Metabolite Identification

Utilize the well-defined molecular weight (222.30 g/mol) and distinct isotopic pattern of sulfur as a retention time and mass spectral reference for identifying sulfur-containing drug metabolites in biological matrices, differentiating it from selenium-containing analogs with a 47 g/mol mass shift.

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